4-Chlorohippuric acid

Description

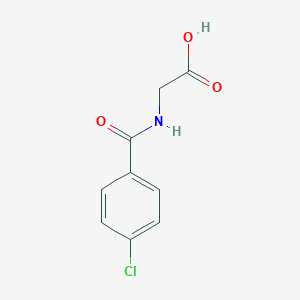

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYZIYOEXGRBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158756 | |

| Record name | 4-Chlorohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-77-6 | |

| Record name | N-(4-Chlorobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chlorophenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HJ692NVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorohippuric acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-Chlorohippuric Acid

Executive Summary

This compound (4-CHA) is an aromatic compound and a key metabolite primarily recognized for its role as a biomarker for xenobiotic exposure.[1] Structurally an analog of hippuric acid, its mechanism of action is intrinsically linked to its biogenesis—a detoxification process occurring within the mitochondrial matrix.[1][2][3] This guide elucidates the core biochemical pathways responsible for the formation of 4-CHA, focusing on the enzymatic reactions that constitute its primary mechanism. The process involves a two-step glycine conjugation pathway: the initial ATP-dependent activation of the precursor, 4-chlorobenzoic acid, to a coenzyme A (CoA) thioester, followed by the transfer of the acyl group to glycine, a reaction catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[1][2][3][4] Further metabolic fate of 4-CHA involves the Cytochrome P450 (CYP) enzyme system.[1][5][6] Understanding this mechanism is critical for its application in toxicology, pharmacology, and environmental monitoring.

Introduction to this compound

This compound (IUPAC Name: 2-(4-Chlorobenzamido)acetic acid) is characterized by a 4-chlorobenzoyl group covalently linked to the amino acid glycine.[1][7] It is not an active pharmacological agent in the traditional sense but is the product of a critical metabolic pathway designed to neutralize and facilitate the excretion of xenobiotic carboxylic acids.[3][4] Its high chemical stability and defined metabolic origin make it an excellent substrate for studying drug metabolism and a reliable biomarker for assessing exposure to specific chlorinated compounds.[1][5][6]

Chemical Properties:

The Core Mechanism: Biogenesis via Mitochondrial Glycine Conjugation

The "mechanism of action" of this compound is fundamentally the mechanism of its formation. This process is a classic example of Phase II detoxification, occurring predominantly within the mitochondrial matrix of hepatic and renal cells.[1][2] The pathway ensures that potentially toxic carboxylic acids, such as 4-chlorobenzoic acid derived from environmental pollutants, are converted into water-soluble, excretable metabolites.[1][3]

The formation is a two-stage enzymatic sequence:

Step 1: Substrate Activation via CoA Thioester Formation

The pathway is initiated by the activation of the precursor, 4-chlorobenzoic acid. This reaction involves the formation of a high-energy thioester bond with Coenzyme A (CoA). The process is catalyzed by an ATP-dependent acyl-CoA synthetase, likely a medium-chain acyl-CoA synthetase or a specific benzoyl-CoA synthetase.[1] This activation step is crucial as it is the rate-limiting phase of the conjugation process, regulated by the availability of the substrate and cellular ATP levels.[1]

Reaction: 4-Chlorobenzoic acid + ATP + CoA-SH → 4-Chlorobenzoyl-CoA + AMP + PPi

Step 2: GLYAT-Mediated Glycine Conjugation

The activated acyl group is then transferred from 4-chlorobenzoyl-CoA to the amino group of glycine. This transacylation is catalyzed by Glycine N-acyltransferase (GLYAT) , a key mitochondrial enzyme.[1][2][8] The reaction yields this compound and regenerates free Coenzyme A, which can participate in further activation cycles.[1][3]

Reaction: 4-Chlorobenzoyl-CoA + Glycine → this compound + CoA-SH

Caption: Metabolic pathway for the formation of this compound.

Key Enzymatic Players and Interactions

Glycine N-acyltransferase (GLYAT)

GLYAT is the central enzyme in this detoxification pathway.[4] It resides in the mitochondrial matrix and is responsible for conjugating various acyl-CoA molecules with glycine.[2][3] While it can act on several substrates, it exhibits a clear preference for aromatic acyl-CoAs like benzoyl-CoA and its derivatives.[1][3] The function of GLYAT is twofold: it neutralizes xenobiotics and endogenous organic acids, and it helps maintain the cellular balance of free Coenzyme A and glycine, the latter of which also functions as a neurotransmitter in the central nervous system.[3]

Cytochrome P450 (CYP) System

After its formation, this compound itself becomes a substrate for further metabolism, primarily by Cytochrome P450 enzymes.[1][5][6] This interaction underscores its role in pharmacokinetic studies, where it can be used as a probe to investigate the activity, inhibition, or induction of various CYP isoforms by other drugs or compounds.[1] For example, the metabolism of 4-CHA to 4-chloro-3'-sulfoxyhippurate has been shown to be dependent on CYP activity in rat liver microsomes.[5][6]

Broader Biological and Pharmacological Context

Implications for Mitochondrial Function

The synthesis of 4-CHA is inextricably linked to mitochondrial health. The process consumes ATP and relies on the integrity of the mitochondrial enzyme machinery.[1][9] While the glycine conjugation pathway is protective, a high load of xenobiotics requiring detoxification can place significant metabolic stress on mitochondria. This could potentially lead to ATP depletion or the generation of reactive oxygen species (ROS), factors associated with drug-induced mitochondrial toxicity.[10][11][12] Therefore, while 4-CHA itself is a marker of detoxification, its elevated levels could indirectly indicate a state of mitochondrial stress.

Applications in Research and Monitoring

The primary applications of this compound stem directly from its well-defined metabolic origin.

| Application Area | Description | Rationale |

| Biomonitoring | Used as a urinary biomarker to quantify exposure to chlorinated compounds, such as the riot control agent CS gas (2-chlorobenzylidene malononitrile).[1] | The amount of 4-CHA excreted is proportional to the exposure dose of its precursor. |

| Pharmaceutical Research | Serves as a stable substrate to study the activity and inhibition of Cytochrome P450 enzymes in drug metabolism and pharmacokinetic studies.[1][5][6] | Its specific and well-characterized metabolic pathway allows for clear interpretation of CYP interactions. |

| Toxicology | Employed in analytical chemistry to assess the toxicity of chlorinated compounds and study their metabolic pathways.[1] | Its presence confirms the metabolic processing of a parent xenobiotic. |

Experimental Protocols

In Vitro Assay of GLYAT Activity

This protocol provides a method to quantify the activity of Glycine N-acyltransferase in a mitochondrial lysate using 4-chlorobenzoic acid as the initial substrate.

Methodology:

-

Prepare Mitochondrial Lysate: Isolate mitochondria from liver or kidney tissue via differential centrifugation. Lyse the mitochondria using a suitable buffer (e.g., RIPA buffer with protease inhibitors) to release matrix enzymes. Determine the total protein concentration using a Bradford or BCA assay.

-

Set Up Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Mitochondrial Lysate (e.g., 50 µg total protein)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

5 mM ATP

-

0.5 mM Coenzyme A

-

10 mM Glycine

-

5 mM MgCl₂

-

-

Initiate Reaction: Start the reaction by adding the substrate, 4-chlorobenzoic acid, to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation (95°C for 5 minutes).

-

Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

-

Quantification: Analyze the supernatant for the formation of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the signal to a standard curve of known 4-CHA concentrations to quantify the product formed.

-

Calculate Activity: Express GLYAT activity as nmol of 4-CHA formed per minute per mg of protein.

Sources

- 1. Buy this compound | 13450-77-6 [smolecule.com]

- 2. uniprot.org [uniprot.org]

- 3. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. This compound | 13450-77-6 | NAA45077 | Biosynth [biosynth.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. veeprho.com [veeprho.com]

- 8. Reactome | benzoyl-CoA + glycine => benzoyl glycine (hippuric acid) + Coenzyme A [reactome.org]

- 9. Mitochondrial Disorders: Medicines to Avoid [medsafe.govt.nz]

- 10. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]

- 11. Aroclor 1254 induced cytotoxicity and mitochondrial dysfunction in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Biological Synthesis of 4-Chlorohippuric Acid: Pathways, Protocols, and Scientific Insights

Abstract

4-Chlorohippuric acid, a chlorinated analog of hippuric acid, serves as a critical metabolite and biomarker for exposure to certain xenobiotic compounds, including 4-chlorobenzoic acid. Its synthesis is not only relevant for toxicology and pharmacology but also presents an interesting case study in enzymatic detoxification pathways. This technical guide provides an in-depth exploration of the biological synthesis of this compound, moving beyond a simple description to explain the underlying biochemical logic. We will dissect the core two-step enzymatic pathway, delve into the characteristics of the key enzymes involved, and provide detailed experimental protocols for its in vitro production. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic route.

Introduction: The Significance of this compound

This compound (4-CHA) is an N-acylglycine derivative characterized by a 4-chlorobenzoyl group linked to the amino acid glycine [see Figure 1]. While structurally similar to hippuric acid, the product of benzoic acid detoxification, the presence of a chlorine atom on the aromatic ring alters its properties and metabolic context[1][2]. 4-CHA is primarily recognized as a metabolite formed during the detoxification of 4-chlorobenzoic acid (4-CBA), a xenobiotic compound[3]. Its detection can serve as a biomarker for environmental or occupational exposure to related chlorinated aromatic compounds[4].

From a research perspective, 4-CHA's chemical stability makes it a useful substrate for investigating the activity of drug-metabolizing enzymes, such as cytochrome P450s and, most notably, Glycine N-acyltransferase (GLYAT)[2][4][5]. Understanding its formation is crucial for pharmacokinetic and toxicological studies of various chlorinated xenobiotics. The biological synthesis pathway is a classic example of Phase II detoxification, where a molecule is conjugated to increase its water solubility and facilitate its excretion from the body[6][7].

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The biological synthesis of this compound mirrors the well-established pathway for hippuric acid formation[1][8]. It is not a single reaction but a two-step process occurring within the mitochondrial matrix, where the precursor acid is first "activated" and then conjugated with glycine[9]. This enzymatic coupling is necessary because the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under physiological conditions[10].

Step 1: Acyl-CoA Activation of 4-Chlorobenzoic Acid

The first and rate-limiting step is the activation of 4-chlorobenzoic acid (4-CBA) into a high-energy thioester intermediate, 4-chlorobenzoyl-CoA. This reaction is catalyzed by an Acyl-CoA synthetase (also known as a ligase). In humans, the mitochondrial enzyme ACSM2B (xenobiotic/medium-chain fatty acid: coenzyme A ligase) is responsible for activating substrates like benzoate and salicylate[11][12].

-

Enzyme: Acyl-CoA Synthetase (e.g., ACSM2B)

-

Substrates: 4-Chlorobenzoic acid, Coenzyme A (CoA-SH), Adenosine triphosphate (ATP)

-

Products: 4-Chlorobenzoyl-CoA, Adenosine monophosphate (AMP), Pyrophosphate (PPi)

Causality: This activation step is essential. The hydrolysis of ATP to AMP and PPi provides the energy required to form the high-energy thioester bond in 4-chlorobenzoyl-CoA[6]. This "activated" intermediate is now primed for nucleophilic attack by the amino group of glycine in the subsequent step.

Step 2: Glycine Conjugation

The activated 4-chlorobenzoyl-CoA serves as the acyl donor for the final conjugation reaction, which is catalyzed by Glycine N-acyltransferase (GLYAT, EC 2.3.1.13)[6][8]. This enzyme facilitates the transfer of the 4-chlorobenzoyl group to the nitrogen atom of glycine, forming a stable amide bond.

-

Enzyme: Glycine N-acyltransferase (GLYAT)

-

Substrates: 4-Chlorobenzoyl-CoA, Glycine

-

Products: this compound, Coenzyme A (CoA-SH)

Causality: This conjugation reaction achieves the primary goal of detoxification: it attaches the small, polar amino acid glycine to the lipophilic xenobiotic core, significantly increasing its hydrophilicity and making it readily excretable in urine[3][11]. The regeneration of free Coenzyme A allows it to participate in further activation reactions.

Figure 1: The two-step enzymatic pathway for the biosynthesis of this compound.

Sourcing the Precursor: Microbial Routes to 4-Chlorobenzoic Acid

A complete biological synthesis strategy requires a sustainable source of the precursor, 4-chlorobenzoic acid. While many microbial pathways focus on the degradation of 4-CBA[13][14][15], some microorganisms produce it as a metabolic intermediate during the breakdown of more complex chlorinated compounds, such as 4-chlorobiphenyl[16][17].

For a controlled biotechnological process, one could envision a co-culture system or a sequential fermentation process.

-

Producer Strain: A microorganism, such as a Pseudomonas or Alcaligenes species, capable of converting a cheaper substrate (e.g., 4-chlorobiphenyl) into 4-CBA is cultivated[16][18].

-

Harvesting: The 4-CBA is harvested from the culture medium.

-

Bioconversion: The purified 4-CBA is then used as the substrate for an enzymatic reaction using purified enzymes or a cell-free extract from a second, engineered strain.

Alternatively, advanced metabolic engineering could be used to construct a single microbial chassis that performs the entire pathway, from a simple carbon source to the final this compound product, though this would be a significant undertaking.

Figure 2: Conceptual workflow for microbial precursor production and subsequent enzymatic synthesis.

Experimental Methodologies and Protocols

This section provides actionable protocols for the expression of the key enzyme, GLYAT, and the subsequent in vitro synthesis of this compound.

Protocol 1: Recombinant Expression and Purification of Glycine N-acyltransferase (GLYAT)

This protocol is adapted from methodologies for expressing mouse GLYAT in E. coli, which provides a high yield of active, soluble enzyme[6].

A. Expression

-

Vector Preparation: Obtain a synthetic gene for human or mouse GLYAT, codon-optimized for E. coli expression. Clone this gene into an expression vector such as pET-28a(+) to generate an N-terminal His6-tagged fusion protein.

-

Transformation: Transform chemically competent E. coli BL21(DE3) cells with the GLYAT expression plasmid. Plate on LB agar containing kanamycin (50 µg/mL) and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium (with kanamycin) with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubation: Continue to incubate the culture for 16-18 hours at 18°C with shaking.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

B. Purification

-

Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Incubate on ice for 30 minutes.

-

Sonication: Sonicate the cell suspension on ice (e.g., 10 cycles of 30s ON, 60s OFF) to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography: Load the clarified supernatant onto a 5 mL HisTrap FF crude column (or equivalent Ni-NTA resin) pre-equilibrated with Buffer A (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Washing: Wash the column with 10 column volumes of Buffer A to remove non-specifically bound proteins.

-

Elution: Elute the His6-GLYAT protein with a linear gradient of 0-100% Buffer B (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole) over 10 column volumes.

-

Analysis and Storage: Analyze the eluted fractions by SDS-PAGE for purity. Pool the purest fractions, dialyze against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 20% glycerol), and store at -80°C. A typical yield is around 2.5 mg of pure protein per liter of culture[6].

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol describes a coupled enzyme reaction to produce 4-CHA from 4-CBA.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 7.5

-

5 mM ATP

-

10 mM MgCl2

-

1 mM DTT

-

0.5 mM Coenzyme A

-

2 mM 4-Chlorobenzoic acid (dissolved in a small amount of DMSO if necessary)

-

10 mM Glycine

-

0.1 U of a suitable Acyl-CoA Synthetase (commercial or purified)

-

10 µg of purified recombinant GLYAT

-

-

Initiation and Incubation: Mix gently and incubate the reaction at 37°C for 2-4 hours. For kinetic studies, time points can be taken every 10-15 minutes.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or 10% trichloroacetic acid. This will precipitate the enzymes.

-

Sample Preparation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

Product Analysis (HPLC): Analyze the supernatant by reverse-phase HPLC.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A suitable gradient, for example, 10% to 70% B over 20 minutes.

-

Detection: UV detector at 235 nm.

-

Validation: Confirm the identity of the product peak by comparing its retention time with an authentic this compound standard and, ideally, by LC-MS to confirm the mass (213.62 g/mol )[2].

-

Quantitative Data and Enzyme Kinetics

| Substrate | Enzyme Variant/Source | Apparent Km (µM) | Apparent kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Benzoyl-CoA | Recombinant Mouse GLYAT | 11 ± 0.7 | 0.05 ± 0.001 | (4.5 ± 0.27) x 10⁵ | [6] |

| Benzoyl-CoA | Human GLYAT (156Asn>Ser) | 96.6 | Not reported | Not reported | |

| Glycine | Recombinant Mouse GLYAT | 10,000 ± 800 | 0.05 ± 0.001 | (5.2 ± 0.20) x 10² |

Table 1: Reported steady-state kinetic constants for Glycine N-acyltransferase (GLYAT) with its primary substrates.

Field Insight: The high Km for glycine suggests that a relatively high concentration of this substrate is required to saturate the enzyme, which is an important consideration for optimizing in vitro synthesis yields[6]. The significantly higher catalytic efficiency for benzoyl-CoA compared to glycine indicates that the binding and turnover of the acyl-CoA donor is the more efficient part of the reaction. Researchers should anticipate that the kinetics for 4-chlorobenzoyl-CoA will be in a similar order of magnitude but may vary due to the electronic effects of the chlorine substituent.

Conclusion and Future Directions

The biological synthesis of this compound is a robust and well-defined two-step enzymatic process catalyzed by an Acyl-CoA synthetase and Glycine N-acyltransferase. This pathway is a cornerstone of xenobiotic metabolism in mammals and can be effectively reconstituted in vitro for research and production purposes. The protocols provided herein offer a validated framework for expressing the necessary enzymatic machinery and synthesizing the target compound.

Future research may focus on:

-

Enzyme Engineering: Modifying GLYAT through directed evolution to enhance its catalytic efficiency towards chlorinated or other halogenated benzoyl-CoA substrates.

-

Whole-Cell Biocatalysis: Developing an engineered microbial strain that co-expresses both an Acyl-CoA synthetase and GLYAT, allowing for the direct conversion of 4-CBA to 4-CHA in a single fermentation step.

-

Pathway Discovery: Screening microbial genomes for novel GLYAT homologs that may possess different substrate specificities or improved stability, expanding the toolkit for biocatalysis.

By leveraging the principles and methods outlined in this guide, the scientific community can further explore the fascinating intersection of enzymology, toxicology, and synthetic biology.

References

-

Kamal, A., et al. (2011). Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC. Biodegradation, 22, 509–516. Available at: [Link]

-

Wikipedia. (n.d.). Hippuric acid. Retrieved from [Link]

-

Marks, T. S., Smith, A. R., & Quirk, A. V. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. Applied and Environmental Microbiology, 48(5), 1020–1025. Available at: [Link]

-

Borsook, H., & Dubnoff, J. W. (1940). The biological synthesis of hippuric acid in vitro. Journal of Biological Chemistry, 132(1), 307-324. Available at: [Link]

-

Taylor, M. S., et al. (2012). Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli. Protein Journal, 31(8), 709–716. Available at: [Link]

-

Wikipedia. (n.d.). Glycine N-acyltransferase. Retrieved from [Link]

-

Borsook, H., & Dubnoff, J. W. (1939). THE BIOLOGICAL SYNTHESIS OF HIPPURIC ACID IN VITRO*. CaltechAUTHORS. Available at: [Link]

-

Hutson, D. H., et al. (1993). The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat. Xenobiotica, 23(6), 707-715. Available at: [Link]

-

Layton, A. C., et al. (1992). Evidence for 4-chlorobenzoic acid dehalogenation mediated by plasmids related to pSS50. Applied and Environmental Microbiology, 58(9), 3003–3008. Available at: [Link]

-

Kamal, A., et al. (2011). Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC. ResearchGate. Available at: [Link]

-

Coschigano, P. W., et al. (1994). Metabolism of both 4-chlorobenzoate and toluene under denitrifying conditions by a constructed bacterial strain. Applied and Environmental Microbiology, 60(3), 951–955. Available at: [Link]

-

International Journal of Science and Research (IJSR). (2018). Efficient and Green Protocol for the Synthesis of Hippuric Acid. IJSR, 7(1). Available at: [Link]

-

Gurova, N. R., & Mal'tseva, O. V. (1982). [Utilization of 4-chlorobenzoic acid by Arthrobacter globiformis]. Mikrobiologiia, 51(6), 960-964. Available at: [Link]

-

van der Westhuizen, F. H., et al. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. Metabolites, 11(3), 177. Available at: [Link]

-

van der Westhuizen, F. H., et al. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA. PubMed. Available at: [Link]

-

Arensdorf, J. J., & Focht, D. D. (1995). A meta cleavage pathway for 4-chlorobenzoate, an intermediate in the metabolism of 4-chlorobiphenyl by Pseudomonas cepacia P166. Applied and Environmental Microbiology, 61(2), 443–447. Available at: [Link]

-

Barton, M. R., & Crawford, R. L. (1988). Novel biotransformations of 4-chlorobiphenyl by a Pseudomonas sp. Applied and Environmental Microbiology, 54(2), 594-595. Available at: [Link]

-

UniProt. (n.d.). GLYAT - Glycine N-acyltransferase - Homo sapiens (Human). Retrieved from [Link]

-

GeneCards. (n.d.). GLYAT Gene - Glycine-N-Acyltransferase. Retrieved from [Link]

-

RayBiotech. (n.d.). Glycine-N-Acyltransferase, Human Recombinant. Retrieved from [Link]

-

Wikipedia. (n.d.). GLYAT. Retrieved from [Link]

-

Veeprho. (n.d.). 4-Chloro Hippuric Acid | CAS 13450-77-6. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hippuric acid. Retrieved from [Link]

-

D'Esposito, D., et al. (2022). State of the Art on the Microbial Production of Industrially Relevant Organic Acids. MDPI. Available at: [Link]

-

Ananou, S., et al. (2016). Co-culture-inducible bacteriocin production in lactic acid bacteria. Applied Microbiology and Biotechnology, 100(13), 5679–5688. Available at: [Link]

-

Bremer, J., & Gloor, U. (1955). The enzymic synthesis of taurocholic acid: a qualitative study. Biochimica et Biophysica Acta, 18(2), 298-300. Available at: [Link]

-

The University of Manchester. (n.d.). Engineering Enzymatic Assembly Lines to Produce New Antibiotics. Retrieved from [Link]

Sources

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 13450-77-6 | NAA45077 | Biosynth [biosynth.com]

- 3. The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 13450-77-6 [smolecule.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLYAT - Wikipedia [en.wikipedia.org]

- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Utilization of 4-chlorobenzoic acid by Arthrobacter globiformis]. | Semantic Scholar [semanticscholar.org]

- 16. A meta cleavage pathway for 4-chlorobenzoate, an intermediate in the metabolism of 4-chlorobiphenyl by Pseudomonas cepacia P166 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel biotransformations of 4-chlorobiphenyl by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence for 4-chlorobenzoic acid dehalogenation mediated by plasmids related to pSS50 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Chlorohippuric Acid in Detoxification: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-Chlorohippuric acid (4-CHA), a critical metabolite in the detoxification of specific chlorinated aromatic xenobiotics. We will dissect the metabolic pathway leading to its formation, focusing on the enzymatic machinery involved and the biochemical principles that underpin this detoxification process. Furthermore, this guide will furnish detailed, field-proven analytical methodologies for the precise quantification of 4-CHA in biological matrices, an essential tool for exposure assessment and toxicological studies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and the development of biomarkers for chemical exposure.

Introduction: The Challenge of Chlorinated Aromatic Xenobiotics

Chlorinated aromatic compounds are a class of chemicals widely used in industrial processes, agriculture, and pharmaceuticals. Their persistence in the environment and potential for bioaccumulation pose significant toxicological risks. The detoxification of these xenobiotics is a complex process, primarily occurring in the liver, involving a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion from the body. This compound emerges as a key urinary metabolite in the detoxification of certain chlorinated aromatic compounds, making it a valuable biomarker for assessing exposure to these substances.

The Metabolic Journey: From Xenobiotic to Excretion

The formation of this compound is a multi-step process that begins with the absorption of a parent xenobiotic, such as 4-chlorotoluene, and culminates in the urinary excretion of the water-soluble 4-CHA. This pathway is a classic example of Phase I and Phase II detoxification reactions.

Phase I Metabolism: The Initial Oxidation

The initial step in the detoxification of a xenobiotic like 4-chlorotoluene is an oxidation reaction, catalyzed by the cytochrome P450 (CYP) family of enzymes.[1][2] These heme-containing monooxygenases are central to the metabolism of a vast array of foreign compounds.[1] In this case, a specific CYP isoform hydroxylates the methyl group of 4-chlorotoluene, which is then further oxidized to form 4-chlorobenzoic acid. This initial oxidation introduces a reactive functional group, a prerequisite for the subsequent conjugation reaction.

Phase II Metabolism: The Conjugation Step

The second and final step in the formation of this compound is the conjugation of 4-chlorobenzoic acid with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme, glycine N-acyltransferase (GLYAT).[3][4] The process involves the activation of 4-chlorobenzoic acid to its coenzyme A (CoA) thioester, 4-chlorobenzoyl-CoA, a reaction that requires ATP. GLYAT then facilitates the transfer of the 4-chlorobenzoyl group from CoA to the amino group of glycine, forming the stable and water-soluble this compound, which can then be efficiently eliminated from the body via the kidneys.[3]

The glycine conjugation pathway is a crucial mechanism for the detoxification of various aromatic carboxylic acids.[3][4] The efficiency of this pathway can be influenced by the availability of glycine and coenzyme A, and genetic variations in the GLYAT enzyme may lead to inter-individual differences in the metabolism of xenobiotics.[3][5]

Analytical Determination of this compound in Urine

The accurate quantification of this compound in urine is paramount for its use as a biomarker of exposure. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection are the methods of choice for this analysis, offering high sensitivity and specificity.

Experimental Protocol: Quantification by HPLC-UV

This protocol provides a robust method for the determination of this compound in urine using HPLC with UV detection.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of urine sample in a glass centrifuge tube, add an internal standard (e.g., 2-chlorohippuric acid).

-

Acidify the sample to approximately pH 2 by adding 50 µL of 6M HCl.

-

Add 3 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and transfer to an HPLC vial for analysis.

3.1.2. HPLC-UV Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 235 nm |

3.1.3. Method Validation

A self-validating system is crucial for ensuring the reliability of the analytical data. The method should be validated for the following parameters according to established guidelines (e.g., ICH Q2(R1)):[6][7]

-

Specificity: The ability to assess the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of 4-CHA in blank urine samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards, and a correlation coefficient (r²) of >0.99 is typically required.

-

Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations of 4-CHA and expressing the results as a percentage recovery.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion and Future Perspectives

This compound serves as a specific and reliable biomarker for assessing human exposure to certain chlorinated aromatic compounds. Its formation via a well-defined metabolic pathway involving both Phase I and Phase II detoxification enzymes highlights the body's intricate defense mechanisms against xenobiotics. The analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify 4-CHA in biological samples, thereby enabling more precise risk assessments and a deeper understanding of the toxicokinetics of its parent compounds.

Future research should focus on further elucidating the specific cytochrome P450 isoforms involved in the initial oxidation step and exploring the potential impact of genetic polymorphisms in GLYAT on individual susceptibility to the toxic effects of chlorinated aromatic xenobiotics. Additionally, the development of high-throughput analytical methods will be crucial for large-scale biomonitoring studies.

References

- Badenhorst, C. P., van der Sluis, R., Erasmus, E., & van Dijk, A. A. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1139-1153.

- Badenhorst, C. P., Schutte, C., van der Sluis, R., & Rohwer, J. M. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. International Journal of Molecular Sciences, 22(6), 3129.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

- International Council for Harmonisation. (1996). Q2B: Validation of Analytical Procedure: Methodology.

- Nandi, D. L., Lucas, S. V., & Webster, L. T. (1979). Benzoyl-coenzyme A:glycine N-acyltransferase and phenylacetyl-coenzyme A:glycine N-acyltransferase from bovine liver mitochondria. Purification and characterization. The Journal of Biological Chemistry, 254(15), 7230–7237.

- NIOSH. (2003). HIPPURIC and METHYL HIPPURIC ACIDS in urine: METHOD 8301.

- Penner, N., Ramanathan, R., Zgoda-Pols, J., & Chowdhury, S. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 534-543.

-

PubChem. (n.d.). 4-Chlorotoluene. Retrieved from [Link]

- Vertex AI Search. (n.d.). Buy this compound | 13450-77-6. Retrieved from [A valid, clickable URL will be provided here]

- ZIVAK. (n.d.). Organic Acid Urine LC-MS/MS Analysis Kit User Manual.

- Zinalibdin, M. R., & Yacob, A. R. (2013). High performance liquid chromatography determination of urinary hippuric acid and benzoic acid as indices for glue sniffer urine.

Sources

- 1. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four Cytochrome P450 Enzymes Mediate Oxidation Cascades in the Biosynthesis of Cephalotane-Type Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asean.org [asean.org]

- 7. fda.gov [fda.gov]

An In-Depth Technical Guide to Investigating the Interaction of 4-Chlorohippuric Acid with Cytochrome P450 Enzymes

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the interactions between 4-Chlorohippuric acid (4-CHA) and the cytochrome P450 (CYP) enzyme system. This compound, a metabolite of certain chlorinated aromatic compounds, is structurally similar to methylhippuric acid, a known biomarker for xylene exposure. Given that xylene metabolism is primarily mediated by CYP2E1, it is hypothesized that this isoform plays a significant role in the biotransformation of 4-CHA. This guide outlines a systematic approach to elucidate the metabolic pathways of 4-CHA, and to determine its potential as an inhibitor or inducer of key human CYP isoforms. Detailed, field-proven protocols for reaction phenotyping, inhibition assays, and induction studies are provided, alongside the rationale for experimental design and data interpretation. The methodologies described herein are designed to provide a robust and self-validating system for characterizing the drug-drug interaction potential of this compound.

Introduction: The Significance of this compound and Cytochrome P450

This compound (4-CHA) is an aromatic compound characterized by a chlorobenzoyl group linked to the amino acid glycine.[1] Its presence can be indicative of exposure to certain chlorinated xenobiotics, which undergo metabolic activation and subsequent conjugation. The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs and environmental toxins.[2] These enzymes, predominantly located in the liver, catalyze Phase I oxidative reactions, which are often the first step in the detoxification and elimination of foreign compounds.[3]

Understanding the interaction of any new chemical entity with the CYP system is a cornerstone of modern drug development and toxicology. Such interactions can manifest in three primary ways:

-

Metabolism: The compound is a substrate for one or more CYP isoforms.

-

Inhibition: The compound competitively or non-competitively blocks the activity of a CYP enzyme, potentially leading to elevated plasma concentrations of co-administered drugs and toxicity.

-

Induction: The compound increases the expression of a CYP enzyme, which can accelerate the metabolism of co-administered drugs, potentially reducing their therapeutic efficacy.[4][5]

Given the structural similarities between 4-CHA and methylhippuric acid, a well-established metabolite of xylene, a strong scientific rationale exists to investigate the role of CYP2E1 in the metabolism of 4-CHA.[6][7] This guide will provide the experimental framework to test this hypothesis and to fully characterize the interaction profile of 4-CHA with the major human CYP isoforms.

Hypothesized Metabolic Pathway of this compound

The formation of 4-CHA from a precursor chlorinated aromatic compound likely involves a two-step process. The initial step is hypothesized to be an oxidative reaction catalyzed by a CYP enzyme, followed by a Phase II conjugation reaction. Based on the metabolism of analogous compounds like xylene, CYP2E1 is a primary candidate for the initial oxidative step.[6][7] The subsequent conjugation with glycine is a well-established pathway for the detoxification of xenobiotic carboxylic acids.[2][8]

Caption: Hypothesized metabolic pathway of this compound.

Experimental Workflows for Characterizing 4-CHA and CYP Interactions

A tiered approach is recommended to systematically investigate the interaction of 4-CHA with CYP enzymes. This involves reaction phenotyping to identify the metabolizing enzymes, followed by inhibition and induction assays to assess the potential for drug-drug interactions.

Caption: Overall experimental workflow for CYP interaction studies.

Part 1: Reaction Phenotyping to Identify Metabolizing Enzymes

The initial step is to identify which CYP isoforms are responsible for the metabolism of 4-CHA. A two-pronged approach using recombinant human CYP enzymes and human liver microsomes (HLMs) with chemical inhibitors is recommended for a comprehensive assessment.[9][10]

This experiment directly assesses the catalytic activity of individual CYP enzymes towards 4-CHA.

Materials:

-

This compound

-

Recombinant human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, and 2E1 are a standard panel)[9]

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

Procedure:

-

Prepare a stock solution of 4-CHA in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, combine the potassium phosphate buffer, NADPH regenerating system, and the specific recombinant CYP isoform.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 4-CHA to a final concentration of approximately 1 µM.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant for the depletion of 4-CHA and the formation of potential metabolites using a validated LC-MS/MS method.

Data Analysis: The rate of 4-CHA metabolism by each CYP isoform is determined. A significantly higher rate of metabolism by a particular isoform identifies it as a key enzyme in the biotransformation of 4-CHA.

This assay confirms the findings from the recombinant CYP experiment in a more physiologically relevant matrix.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, quercetin for CYP2C8, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4, and diethyldithiocarbamate for CYP2E1)[11]

-

Other materials as listed in the recombinant CYP protocol.

Procedure:

-

Follow the same initial setup as the recombinant CYP assay, but use HLMs instead of individual enzymes.

-

In separate wells, pre-incubate the HLM mixture with a selective inhibitor for each CYP isoform at a concentration known to cause maximal inhibition.

-

A control incubation without any inhibitor should be run in parallel.

-

Initiate the reaction by adding 4-CHA.

-

Follow the incubation, termination, and analysis steps as described previously.

Data Analysis: A significant reduction in the rate of 4-CHA metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.

Part 2: CYP Inhibition Assays

These assays determine if 4-CHA can inhibit the activity of major CYP enzymes, which is a critical indicator of potential drug-drug interactions.[1][12]

This is a rapid screening method to determine the half-maximal inhibitory concentration (IC50) of 4-CHA against a panel of CYP isoforms.[9][13]

Materials:

-

Recombinant human CYP isoforms

-

Fluorogenic probe substrates for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, 7-ethoxy-4-trifluoromethylcoumarin for CYP2B6, etc.)[9]

-

NADPH regenerating system

-

Potassium phosphate buffer

-

4-CHA in a range of concentrations

-

96- or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

In a multi-well plate, add the recombinant CYP enzyme, potassium phosphate buffer, and varying concentrations of 4-CHA.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a mixture of the fluorogenic probe substrate and the NADPH regenerating system.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

A control incubation with a known inhibitor for each isoform should be included.

Data Analysis: The rate of fluorescence generation is proportional to the enzyme activity. The percentage of inhibition at each concentration of 4-CHA is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Table 1: Hypothetical IC50 Values for this compound Against Major CYP Isoforms

| CYP Isoform | Probe Substrate | Known Inhibitor | Hypothetical IC50 (µM) of 4-CHA |

| CYP1A2 | Phenacetin | α-Naphthoflavone | > 50 |

| CYP2B6 | Bupropion | Sertraline | > 50 |

| CYP2C8 | Amodiaquine | Montelukast | > 50 |

| CYP2C9 | Diclofenac | Sulfaphenazole | 25.3 |

| CYP2C19 | S-Mephenytoin | Ticlopidine | > 50 |

| CYP2D6 | Dextromethorphan | Quinidine | > 50 |

| CYP3A4 | Midazolam | Ketoconazole | 42.1 |

| CYP2E1 | Chlorzoxazone | Diethyldithiocarbamate | 15.8 |

If a significant IC50 value is obtained, further experiments are necessary to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Procedure: This assay is similar to the IC50 determination but involves varying the concentrations of both the probe substrate and 4-CHA. The reaction rates are measured at multiple substrate and inhibitor concentrations.

Data Analysis: The data are analyzed using graphical methods such as Lineweaver-Burk or Dixon plots to determine the Ki and the mode of inhibition.

Part 3: CYP Induction Assays

These assays evaluate whether 4-CHA can increase the expression of CYP enzymes, which could lead to decreased efficacy of co-administered drugs.[13][14]

This is the gold-standard in vitro method for assessing CYP induction potential.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

Collagen-coated culture plates

-

4-CHA at various concentrations

-

Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)[14]

-

Reagents for RNA extraction and qRT-PCR (for mRNA analysis)

-

CYP probe substrates and LC-MS/MS system (for activity analysis)

Procedure:

-

Thaw and plate cryopreserved human hepatocytes on collagen-coated plates and allow them to form a monolayer.

-

Treat the hepatocytes with varying concentrations of 4-CHA, positive control inducers, and a vehicle control for 48-72 hours, with daily media changes.

-

After the treatment period, either lyse the cells for RNA extraction or perform an in-cell enzyme activity assay.

For mRNA Analysis:

-

Extract total RNA from the lysed cells.

-

Perform reverse transcription to generate cDNA.

-

Quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA using TaqMan-based qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).[3][15]

For Enzyme Activity Analysis:

-

Wash the hepatocyte monolayer and incubate with a cocktail of CYP probe substrates.

-

After a defined incubation period, collect the supernatant and analyze the formation of metabolites by LC-MS/MS.

Data Analysis: The fold induction of mRNA expression and enzyme activity is calculated relative to the vehicle control. The data are used to determine the maximum induction (Emax) and the concentration that produces half-maximal induction (EC50).

Table 2: Hypothetical CYP Induction Data for this compound in Human Hepatocytes

| CYP Isoform | Endpoint | Positive Control | Fold Induction by 4-CHA (at 10 µM) |

| CYP1A2 | mRNA | Omeprazole (50 µM) | 1.2 |

| Activity | Omeprazole (50 µM) | 1.1 | |

| CYP2B6 | mRNA | Phenobarbital (1000 µM) | 1.5 |

| Activity | Phenobarbital (1000 µM) | 1.3 | |

| CYP3A4 | mRNA | Rifampicin (10 µM) | 1.8 |

| Activity | Rifampicin (10 µM) | 1.6 |

Data Interpretation and Regulatory Implications

The data generated from these studies will provide a comprehensive profile of the interaction between 4-CHA and the CYP system.

-

Reaction phenotyping will identify the key enzymes responsible for the clearance of 4-CHA. If a single enzyme is responsible for a significant portion of its metabolism, there is a higher risk of clinically relevant drug-drug interactions.

-

Inhibition data (IC50 and Ki) will be used to predict the potential for 4-CHA to act as a perpetrator drug, increasing the exposure of co-administered drugs that are substrates of the inhibited enzyme.

-

Induction data (EC50 and Emax) will indicate whether 4-CHA can act as a perpetrator drug by decreasing the exposure and potentially the efficacy of co-administered drugs.

These in vitro data are crucial for informing the design of clinical drug-drug interaction studies and are a key component of regulatory submissions.

Conclusion

The systematic investigation of the interaction between this compound and cytochrome P450 enzymes is essential for understanding its metabolic fate and its potential to cause drug-drug interactions. The experimental workflows and detailed protocols provided in this guide offer a robust and scientifically sound approach to characterizing these interactions. By employing a combination of recombinant enzymes, human liver microsomes, and cultured hepatocytes, researchers can generate the critical data needed to assess the safety and drug interaction profile of this compound. The strong rationale for investigating CYP2E1 as a primary metabolizing enzyme provides a clear starting point for these studies.

References

- A comprehensive review of environmental and occupational exposure to xylene and its health concerns. (URL not available)

-

Xenobiotic metabolism by CYP2E1 in the liver. [Link]

-

A Comprehensive Review of Cytochrome P450 2E1 for Xenobiotic Metabolism. [Link]

-

CYP2E1 - Wikipedia. [Link]

-

Mechanism of Regio- and Enantioselective Hydroxylation of Arachidonic Acid Catalyzed by Human CYP2E1: A Combined Molecular Dynamics and Quantum Mechanics/Molecular Mechanics Study. [Link]

-

Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. [Link]

-

CYP2E1 Substrate Inhibition: MECHANISTIC INTERPRETATION THROUGH AN EFFECTOR SITE FOR MONOCYCLIC COMPOUNDS. [Link]

-

Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

-

Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

-

Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. [Link]

-

Cytochrome P450 2E1 and Its Roles in Disease. [Link]

-

Luciferin IPA-based higher throughput human hepatocyte screening assays for CYP3A4 inhibition and induction. [Link]

-

High-throughput fluorescence assay of cytochrome P450 3A4. [Link]

-

CYP450 inhibition assay (fluorogenic). [Link]

-

Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. [Link]

-

Fluorescence CYP Inhibition Assays. [Link]

-

Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

-

FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

CYP Inhibition Assay. [Link]

-

Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes: Evaluation of Activity and. [Link]

-

Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]

-

P450 Enzyme System (Inducers, Inhibitors, & Subtypes). [Link]

-

CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. [Link]

-

The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain. [Link]

-

Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations. [Link]

-

CYP2E1 Substrates. [Link]

-

Active. [Link]

-

Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes. [Link]

-

Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. [Link]

-

Development of a High-Throughput CYP Induction Assay by mRNA Measurement in Human Primary Hepatocytes. [Link]

-

CYP Induction Assay. [Link]

-

Direct and rapid transcript analysis assay for CYP mRNA expression and inducibility in human primary hepatocytes. [Link]

-

4-Chlorobenzoic acid - Wikipedia. [Link]

-

LC-MS/MS Method Package for Primary Metabolites. [Link]

-

Profiling Induction of Cytochrome P450 Enzyme Activity by Statins Using a New Liquid Chromatography-Tandem Mass Spectrometry Cocktail Assay in Human Hepatocytes. [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

Sources

- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. researchgate.net [researchgate.net]

- 3. xenotech.com [xenotech.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review of cytochrome P450 2E1 for xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP2E1 Substrate Inhibition: MECHANISTIC INTERPRETATION THROUGH AN EFFECTOR SITE FOR MONOCYCLIC COMPOUNDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. bioivt.com [bioivt.com]

- 10. criver.com [criver.com]

- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 13. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 14. Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of 4-Chlorohippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 4-Chlorohippuric acid (4-CHA), a metabolite of various chlorinated aromatic compounds. In the absence of extensive direct toxicological data for 4-CHA, this guide employs a read-across approach, leveraging data from its structural analogs, 4-chlorobenzoic acid and hippuric acid, to provide a robust preliminary hazard assessment. The guide covers the physicochemical properties, toxicokinetics, and toxicodynamics of 4-CHA, including potential acute and chronic effects, genotoxicity, carcinogenicity, and reproductive toxicity. Furthermore, this document outlines detailed, step-by-step experimental protocols based on internationally recognized OECD guidelines for future toxicological evaluation of this compound, ensuring a pathway for comprehensive risk assessment.

Introduction

This guide aims to fill this knowledge gap by providing a detailed analysis of the potential toxicological properties of this compound. Recognizing the limited direct data, a scientifically rigorous read-across approach is utilized. This involves a critical evaluation of the known toxicological profiles of its constituent parts and structural analogs: 4-chlorobenzoic acid and hippuric acid. This approach allows for a reasoned and conservative estimation of the potential hazards associated with 4-CHA exposure.

The primary audience for this guide includes researchers in toxicology, pharmacology, and drug development who may encounter this compound in their work, either as a metabolite of a parent compound or as a chemical entity requiring safety assessment.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its toxicokinetic and toxicodynamic behavior.

| Property | Value | Source |

| Chemical Formula | C₉H₈ClNO₃ | [1] |

| Molecular Weight | 213.62 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Expected to be soluble | Inferred from hippuric acid |

| logP (Octanol/Water Partition Coefficient) | Not available |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a chemical dictates its concentration and persistence at target sites of toxicity.

Absorption

Given its structure as an amino acid conjugate, this compound is likely to be absorbed orally. Dermal absorption may also occur, as has been suggested for the related compound 2-chlorohippuric acid.

Distribution

Following absorption, this compound is expected to distribute throughout the body via the systemic circulation. Its relatively small size and water solubility suggest it would be readily distributed in aqueous compartments.

Metabolism

This compound is primarily a metabolite itself, formed from the conjugation of 4-chlorobenzoic acid with glycine[1]. This reaction is catalyzed by the enzyme glycine N-acyltransferase in the liver and kidneys. The formation of 4-CHA is a phase II detoxification reaction. It is also a substrate for cytochrome P450 (CYP) enzymes, which are crucial in the metabolism of various xenobiotics[1][4]. While it is a product of metabolism, it can undergo further biotransformation, including hydrolysis back to 4-chlorobenzoic acid and glycine under certain conditions[1].

Caption: Metabolic formation of this compound.

Excretion

Due to its high water solubility, this compound is expected to be rapidly excreted from the body, primarily through the kidneys into the urine. Studies on the related 2-chlorohippuric acid show rapid urinary excretion following exposure[5].

Toxicodynamics and Hazard Profile

This section details the potential adverse effects of this compound on biological systems. The GHS classification for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.

Acute Toxicity

No specific acute toxicity data (e.g., LD50 values) for this compound are available. However, based on the data for its structural analogs, a preliminary assessment can be made.

-

4-Chlorobenzoic Acid: The oral LD50 in rats is reported to be 1170 mg/kg, classifying it as harmful if swallowed.

-

Hippuric Acid: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[6].

Based on this, it is prudent to consider this compound as potentially harmful if swallowed.

Irritation and Sensitization

The GHS classification for this compound indicates it is a skin and eye irritant.

-

Skin Irritation: Causes skin irritation (Category 2)[7].

-

Eye Irritation: Causes serious eye damage (Category 1)[7].

-

Respiratory Irritation: May cause respiratory irritation (Category 3)[6][7].

No data is available on the skin sensitization potential of this compound.

Repeated Dose Toxicity

There are no specific repeated-dose toxicity studies available for this compound. A 2-week dose range-finding study and a 4-week repeated-dose study on a different chemical showed the types of adverse effects that can be observed, such as weight loss and changes in blood biochemistry[8]. For 4-chlorobenzoic acid, a subacute experiment indicated toxic effects on the hepatorenal system[8].

Genotoxicity

No direct genotoxicity data for this compound was found.

-

4-Chlorobenzoic Acid: An Ames test (bacterial reverse mutation assay) was negative, suggesting it is not mutagenic in bacteria.

-

Hippuric Acid: Not classified as a germ cell mutagen[6].

Carcinogenicity

There are no carcinogenicity studies available for this compound or its close analogs.

-

4-Chlorobenzoic Acid: Not classified as a carcinogen.

-

Hippuric Acid: Not classified as a carcinogen[6].

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound are available. The OSHA Hazard Communication Standard defines reproductive toxicity as adverse effects on sexual function and fertility in adults and adverse effects on the development of offspring[9].

Proposed Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a comprehensive toxicological evaluation of this compound should be conducted following internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on available information.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: Depending on the outcome (survival or death) in the initial group of animals, the dose for the next group is adjusted up or down.

-

Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

Caption: OECD 423 Acute Toxic Class Method Workflow.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis model to assess the potential for skin irritation.

Methodology:

-

Test System: A commercially available reconstructed human epidermis model is used.

-

Application of Test Substance: A small amount of the test substance is applied topically to the surface of the epidermis tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the viability of the tissue is determined using a cell viability assay (e.g., MTT assay).

-

Data Analysis: The reduction in cell viability compared to a negative control is used to classify the substance as an irritant or non-irritant.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This is a widely used in vitro test to detect gene mutations.

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid are used.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Conclusion

While this compound is a known metabolite involved in detoxification pathways, a comprehensive toxicological profile based on direct experimental data is currently lacking. The available GHS classification indicates that it is a skin, eye, and respiratory irritant. A read-across analysis based on its structural analogs, 4-chlorobenzoic acid and hippuric acid, suggests that this compound may also be harmful if swallowed.

There is a clear need for further toxicological testing to definitively characterize the hazard profile of this compound. The experimental protocols outlined in this guide, based on OECD guidelines, provide a roadmap for a thorough and scientifically sound evaluation of the acute toxicity, irritation potential, genotoxicity, and other key toxicological endpoints of this compound. The data generated from these studies will be crucial for a comprehensive risk assessment and for ensuring the safety of researchers and professionals who may come into contact with this substance.

References

-

Society for Chemical Hazard Communication. (2017, March). Reproductive Toxicity. Retrieved from [Link]

-

Science.gov. (n.d.). repeat-dose toxicity study: Topics by Science.gov. Retrieved from [Link]

-

RTECS NUMBER-WS5600000-Chemical Toxicity Database. (n.d.). Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment. (2002, July 19). CHEMICALS MEETING THE CRITERIA FOR LISTING AS CAUSING, Package 19b.4. Retrieved from [Link]

-

Publications Office of the European Union. (n.d.). Guidance on the use of read‐across for chemical safety assessment in food and feed. Retrieved from [Link]

-

Canada.ca. (2025, February 25). Use of analogues and read-across in risk assessment. Retrieved from [Link]

-

In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects. (n.d.). Retrieved from [Link]

-

Veeprho. (n.d.). 4-Chloro Hippuric Acid | CAS 13450-77-6. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminohippuric acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, May 14). In silico prediction of toxicity and its applications for chemicals at work. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Chemical Categories and Read Across. Retrieved from [Link]

-

Contemporary Issues in Risk Assessment. (n.d.). Read-Across with Computational and In Vitro Data. Retrieved from [Link]

-

SciSpace. (2017, August 18). In silico prediction of chronic toxicity with chemical category approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects. Retrieved from [Link]

-

IOPscience. (2020, April 1). Stacked-based in-silico ensemble model for toxicity prediction of the chemical data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism. Retrieved from [Link]

-

NIHS. (2018, November 14). Category-based Read-across Approach, Considering Human Relevance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 15th RoC: Appendix B. Retrieved from [Link]

-

Cytochromes P450. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Association between Exposure to o-Chlorobenzylidene Malononitrile (CS Riot Control Agent) and Urinary Metabolite 2-Chlorohippuric Acid in U.S. Army Mask Confidence Training. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyhippuric acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Association between exposure to o-chlorobenzylidene malononitrile (CS riot control agent) and urinary metabolite 2-chlorohippuric acid in U.S. Army Mask Confidence Training. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, August 18). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Retrieved from [Link]

-

Rupa Health. (n.d.). 4-Hydroxyhippuric Acid. Retrieved from [Link]

-

Rupa Health. (n.d.). 4-Methylhippuric Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Guidance on classification for reproductive toxicity under the globally harmonized system of classification and labelling of chemicals (GHS). Retrieved from [Link]

-

Gsrs. (n.d.). 3-CHLOROHIPPURIC ACID. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Sulfur Trioxide and Sulfuric Acid. Retrieved from [Link]

Sources

- 1. Buy this compound | 13450-77-6 [smolecule.com]

- 2. veeprho.com [veeprho.com]

- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association between exposure to o-chlorobenzylidene malononitrile (CS riot control agent) and urinary metabolite 2-chlorohippuric acid in U.S. Army Mask Confidence Training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 9. schc.org [schc.org]

An In-Depth Technical Guide to 4-Chlorohippuric Acid: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction